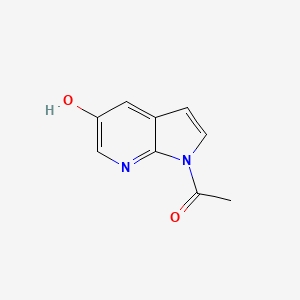

1-Acetyl-5-hydroxy-7-azaindole

Description

BenchChem offers high-quality 1-Acetyl-5-hydroxy-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-5-hydroxy-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-hydroxypyrrolo[2,3-b]pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-3-2-7-4-8(13)5-10-9(7)11/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXTWKGFGLLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CN=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650591 | |

| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-98-2 | |

| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-5-hydroxy-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-Acetyl-5-hydroxy-7-azaindole. As a derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry, this molecule holds significant potential for the development of novel therapeutics. This document synthesizes theoretical knowledge and practical insights to serve as a foundational resource for researchers engaged in drug discovery and development. We will delve into its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and its potential role in modulating biological targets, particularly protein kinases.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This has led to its classification as a "privileged scaffold." Notably, the 7-azaindole moiety is a key component in numerous kinase inhibitors, including the FDA-approved drug Vemurafenib, where it masterfully engages the kinase hinge region through bidentate hydrogen bonding.[2]

The strategic functionalization of the 7-azaindole nucleus is a critical endeavor in the pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The subject of this guide, 1-Acetyl-5-hydroxy-7-azaindole, introduces two key modifications:

-

N-1 Acetylation: The introduction of an acetyl group at the pyrrole nitrogen fundamentally alters the electronic and hydrogen-bonding properties of the scaffold. It removes the N-H hydrogen bond donor, a modification that can be leveraged to achieve kinase selectivity or to explore alternative binding modes.

-

C-5 Hydroxylation: The presence of a hydroxyl group on the benzene-like portion of the scaffold introduces a potential hydrogen bond donor and acceptor, which can be exploited to gain additional interactions with a biological target or to improve physicochemical properties such as solubility.

This guide aims to provide a detailed exposition of the chemical landscape of 1-Acetyl-5-hydroxy-7-azaindole, offering predictive insights and practical protocols to facilitate its synthesis and application in research settings.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Key Considerations |

| Molecular Formula | C₉H₈N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Based on the appearance of related 7-azaindole derivatives. |

| pKa | ~8-9 (hydroxyl), ~3-4 (pyridine N) | The phenolic hydroxyl group is expected to have a pKa in the range of typical phenols. The pyridine nitrogen's basicity is reduced by the electron-withdrawing nature of the fused pyrrole and the acetyl group. The pKa of the parent 7-azaindole is around 4.6.[3] |

| logP | 1.0 - 1.5 | The introduction of a hydroxyl group will decrease the lipophilicity compared to 1-acetyl-7-azaindole, while the acetyl group increases it relative to 5-hydroxy-7-azaindole. This predicted range suggests moderate lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | The hydroxyl group should impart some aqueous solubility, but the overall aromatic system will limit it. Good solubility is expected in common polar organic solvents used for biological screening. |

Synthesis and Purification

A plausible and efficient synthesis of 1-Acetyl-5-hydroxy-7-azaindole can be envisioned as a two-step process starting from a commercially available precursor. The key challenge in the second step is achieving selective N-acetylation over potential O-acetylation of the phenolic hydroxyl group.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 1-Acetyl-5-hydroxy-7-azaindole.

Step 1: Synthesis of 5-Hydroxy-7-azaindole

The synthesis of the key intermediate, 5-hydroxy-7-azaindole, can be achieved from 5-bromo-7-azaindole. Patented methods describe a sequence involving N-protection, followed by a copper-catalyzed hydroxylation and subsequent deprotection.[4] Another approach involves the use of a Grignard reagent and subsequent oxidation.[5]

Step 2: N-Acetylation of 5-Hydroxy-7-azaindole (Experimental Protocol)

This protocol details the selective N-acetylation of 5-hydroxy-7-azaindole. The choice of base is critical to favor N-acetylation. A non-nucleophilic base like sodium hydride (NaH) is preferred to first deprotonate the pyrrole nitrogen, which is more acidic than the phenolic hydroxyl, followed by quenching with the acetylating agent.

Materials:

-

5-Hydroxy-7-azaindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-hydroxy-7-azaindole (1.0 eq).

-

Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the suspension.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Acetyl-5-hydroxy-7-azaindole.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): Using a strong, non-nucleophilic base like NaH ensures selective deprotonation of the more acidic N-H of the pyrrole over the O-H of the phenol, directing the acetylation to the nitrogen atom.

-

Anhydrous Conditions: NaH reacts violently with water. All reagents and solvents must be anhydrous to ensure the success and safety of the reaction.

-

Low Temperature: The reaction is initiated at 0 °C to control the exothermic deprotonation and to minimize potential side reactions.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Acetyl-5-hydroxy-7-azaindole will rely on a combination of NMR, IR, and mass spectrometry. The following are the expected spectroscopic data based on analysis of the parent 7-azaindole and related acetylated indole derivatives.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-acetylation is expected to cause a significant downfield shift of the H-2 proton. The hydroxyl group at C-5 will have a notable effect on the chemical shifts of the protons on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~9.5 - 10.5 | br s | OH | Phenolic proton, exchangeable with D₂O. |

| ~8.2 | d | H-6 | Ortho to the pyridine nitrogen. |

| ~7.9 | d | H-2 | Downfield shift due to the anisotropic effect of the N-acetyl group. |

| ~7.0 | d | H-4 | Shielded by the hydroxyl group. |

| ~6.6 | d | H-3 | Coupled to H-2. |

| ~2.7 | s | CH₃ | Acetyl methyl protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (acetyl) |

| ~150 | C-5 |

| ~145 | C-7a |

| ~142 | C-6 |

| ~128 | C-2 |

| ~118 | C-3a |

| ~110 | C-4 |

| ~108 | C-3 |

| ~24 | CH₃ (acetyl) |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~1700 | Strong | C=O stretch (amide) |

| ~1620, 1580 | Medium | C=C and C=N aromatic ring stretches |

| ~1370 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data (ESI+)

| Ion | Expected m/z |

| [M+H]⁺ | 177.06 |

| [M+Na]⁺ | 199.04 |

Reactivity and Stability

-

Reactivity: The 7-azaindole nucleus is generally electron-rich and susceptible to electrophilic substitution, although the N-acetyl group is deactivating. The C-3 position remains the most likely site for further electrophilic attack. The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate conditions.

-

Stability: The N-acetyl group is an amide and is susceptible to hydrolysis under both acidic and basic conditions to yield 5-hydroxy-7-azaindole. Therefore, prolonged exposure to strong acids or bases during experimental procedures or in formulation should be avoided. Solutions of the compound are best prepared fresh.

Potential Applications in Drug Discovery

The true value of 1-Acetyl-5-hydroxy-7-azaindole lies in its potential as a scaffold or fragment in drug discovery, particularly in the realm of kinase inhibition.

Modulating Kinase Hinge-Binding

The parent 7-azaindole scaffold is a highly effective "hinge-binder," forming two critical hydrogen bonds with the kinase hinge region. The pyrrole N-H acts as a hydrogen bond donor, and the pyridine N-7 acts as a hydrogen bond acceptor.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 5. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]

- 6. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]

- 7. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Weight Determination of 1-Acetyl-5-hydroxy-7-azaindole

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently demonstrate broad biological activity across numerous targets. These are termed "privileged structures." The 7-azaindole scaffold, a bioisosteric analog of indole, has firmly established itself as such a structure.[1] Comprised of a fused pyrrole and pyridine ring, 7-azaindoles are adept at mimicking endogenous purine systems, enabling them to interact with a wide array of biological targets, most notably protein kinases.[2][3] This has led to their successful incorporation into approved anticancer drugs and numerous therapeutic candidates.[2][4]

The strategic functionalization of the 7-azaindole core is a cornerstone of modern drug design. Modifications, such as the introduction of an acetyl group at the 1-position and a hydroxyl group at the 5-position to yield 1-Acetyl-5-hydroxy-7-azaindole , are performed to meticulously modulate the compound's physicochemical properties. These changes can enhance target binding affinity, improve solubility, and optimize the pharmacokinetic profile.

For any novel compound entering a drug discovery pipeline, the unambiguous confirmation of its identity is the foundational step upon which all subsequent data rests. The most critical identifier is its molecular weight. This guide provides a comprehensive, in-depth analysis of the theoretical calculation and rigorous experimental verification of the molecular weight for the novel compound, 1-Acetyl-5-hydroxy-7-azaindole.

Section 1: Physicochemical and Structural Properties

The first step in characterizing a novel molecule is to determine its elemental composition and calculate its theoretical molecular weight. Based on the structures of its parent compounds, 5-hydroxy-7-azaindole and 1-acetyl-7-azaindole, the molecular formula for 1-Acetyl-5-hydroxy-7-azaindole is deduced to be C₉H₈N₂O₂ .

Theoretical Molecular Weight Calculation

The average molecular weight is calculated using the weighted average atomic masses of the constituent elements.

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Average Molecular Weight: 176.175 g/mol

High-resolution mass spectrometry, however, measures the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element.[5][6]

-

¹²C: 9 × 12.000000 = 108.000000 u

-

¹H: 8 × 1.007825 = 8.062600 u

-

¹⁴N: 2 × 14.003074 = 28.006148 u

-

¹⁶O: 2 × 15.994915 = 31.989830 u

-

Total Monoisotopic Mass: 176.058578 Da

This distinction is critical; the precision of high-resolution instrumentation allows for the determination of an exact molecular formula from the measured mass.[5]

Data Summary Table

The key computed properties for 1-Acetyl-5-hydroxy-7-azaindole are summarized below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Average Molecular Weight | 176.175 g/mol |

| Monoisotopic Mass | 176.058578 Da |

| CAS Number | Not currently assigned |

Section 2: Experimental Verification of Molecular Weight and Formula

Theoretical calculations must be confirmed by empirical data. A dual-method approach, employing High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis, provides a self-validating system that ensures the highest degree of confidence in the compound's identity and purity.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for determining the molecular formula of a novel organic compound.[6] Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[5] For this analysis, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[7][8]

The logical flow for HRMS analysis is depicted below.

Caption: CHN Elemental Analysis experimental workflow.

-

Theoretical Composition Calculation:

-

Calculate the expected weight percentages for C₉H₈N₂O₂ (MW = 176.175 g/mol ):

-

%C = (9 × 12.011) / 176.175 × 100 = 61.36%

-

%H = (8 × 1.008) / 176.175 × 100 = 4.58%

-

%N = (2 × 14.007) / 176.175 × 100 = 15.90%

-

-

-

Sample Preparation:

-

Ensure the sample is meticulously dried under high vacuum to remove any residual solvent, which would critically affect the %C and %H values. [9] * Accurately weigh 2-3 mg of the purified compound into a tin capsule.

-

Crimp the capsule to ensure no sample is lost and it is ready for the autosampler.

-

-

Instrumental Analysis:

-

Run certified standards (e.g., acetanilide) to calibrate the instrument.

-

Place the sample in the instrument's autosampler.

-

The instrument automatically drops the sample into a combustion furnace (~1000°C) with a pulse of pure oxygen. [10] * The resulting gases (CO₂, H₂O, N₂) are passed over a copper catalyst to reduce nitrogen oxides to N₂ and are then separated.

-

A thermal conductivity detector quantifies the amount of each gas relative to a helium carrier.

-

-

Data Analysis:

-

The instrument's software calculates the %C, %H, and %N from the raw data.

-

Compare the experimental percentages to the theoretical values. The results should be within ±0.4% of the calculated values to be considered a confirmation of the elemental composition. [9]

-

Section 3: Synthesis of Results and Conclusion

The power of this dual-method approach lies in its self-validating nature. High-Resolution Mass Spectrometry provides a highly precise measurement of the mass of the intact molecule, allowing for the confident assignment of a molecular formula (C₉H₈N₂O₂). Elemental analysis provides quantitative data on the percentage of the constituent elements, confirming the empirical formula (which in this case is the same as the molecular formula).

When the exact mass from HRMS corresponds to the molecular formula C₉H₈N₂O₂, and the results from elemental analysis match the theoretical %C, %H, and %N for that same formula, the identity and purity of 1-Acetyl-5-hydroxy-7-azaindole are confirmed with the highest degree of scientific rigor. This foundational characterization is an indispensable prerequisite for all further research and development activities, from biological screening to preclinical evaluation.

References

-

Stoichiometry: Elemental Analysis . (n.d.). University of Waterloo. Retrieved from [Link]

-

Determining the Empirical Formula from an Elemental Analysis . (n.d.). ChemCollective. Retrieved from [Link]

-

Elemental Analysis | Definition, Techniques & Instruments . (2024). Study.com. Retrieved from [Link]

-

Elemental Analysis CHNS (O) - Testing Methods . (n.d.). Auriga Research. Retrieved from [Link]

-

Suthar, P., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results . Mini reviews in medicinal chemistry. Retrieved from [Link]

-

Elemental analysis . (n.d.). Wikipedia. Retrieved from [Link]

-

1: Elemental Analysis . (2021). Chemistry LibreTexts. Retrieved from [Link]

-

MICROANALYSIS - Elemental Analysis Method for CHN . (2020). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

The importance of indole and azaindole scaffold in the development of antitumor agents . (2022). ResearchGate. Retrieved from [Link]

-

Summary of CHNS Elemental Analysis Common Problems . (n.d.). University of Ottawa. Retrieved from [Link]

-

Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . (2024). Contract Laboratory. Retrieved from [Link]

-

How can mass spectrometry determine molecular weight of organic compounds? . (n.d.). MyTutor. Retrieved from [Link]

-

High-Resolution Mass Spectrometry Can Reveal Molecular Formulas . (2014). Chemistry LibreTexts. Retrieved from [Link]

-

Time of Flight mass spectrometry and Electrospray ionisation . (2015). Reddit. Retrieved from [Link]

-

Koster, S., & Heck, A. J. (2007). Principles of Electrospray Ionization . eLS. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003).

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists. Retrieved from [Link]

-

D'Andrilli, J., et al. (2015). An ultrahigh-resolution mass spectrometry index to estimate natural organic matter lability . Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry . (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Graph-Based Method for Calibration of High-Resolution Mass Spectra of Natural Organic Matter . (2024). ACS Publications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ubc.ca [chem.ubc.ca]

- 10. School of Chemical Sciences KB [answers.uillinois.edu]

1-Acetyl-5-hydroxy-7-azaindole synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Acetyl-5-hydroxy-7-azaindole

Executive Summary

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for indole in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and hydrogen bonding capabilities often lead to enhanced binding affinity and improved pharmacokinetic profiles.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1-Acetyl-5-hydroxy-7-azaindole, a functionalized derivative with potential applications in drug discovery and chemical biology.

This document delineates a robust, multi-step synthetic strategy, beginning with a commercially available precursor and proceeding through key transformations including nitrogen protection, copper-catalyzed hydroxylation, and regioselective N-acetylation. The causality behind experimental choices, detailed step-by-step protocols, and methods for controlling critical selectivity challenges are explained from the perspective of a senior application scientist. The synthesis is designed to be both logical and reproducible, providing researchers and drug development professionals with a validated framework for obtaining this valuable chemical entity.

Retrosynthetic Strategy and Pathway Design

The synthetic approach for 1-Acetyl-5-hydroxy-7-azaindole is best conceptualized through a retrosynthetic analysis. The primary disconnection is the N-acetylation step, which is a common transformation for indole-like systems. This reveals the core intermediate, 5-hydroxy-7-azaindole. The synthesis of this core is the central challenge. A practical and scalable approach involves the hydroxylation of a halogenated precursor, specifically 5-bromo-7-azaindole, which is readily accessible. This leads to a logical and linear synthetic pathway.

Caption: Retrosynthetic analysis of 1-Acetyl-5-hydroxy-7-azaindole.

Synthesis of the Core Scaffold: 5-Hydroxy-7-azaindole

The synthesis of the 5-hydroxy-7-azaindole core is accomplished via a three-step sequence starting from 5-bromo-7-azaindole. This method utilizes a nitrogen protection strategy to ensure the success of a subsequent copper-catalyzed hydroxylation reaction.[3][4]

Caption: Forward synthesis workflow for the 5-hydroxy-7-azaindole core.

Step 2.1: Nitrogen Protection of 5-Bromo-7-azaindole

Expertise & Causality: The indole-like nitrogen of the 7-azaindole is nucleophilic and acidic, which can interfere with the subsequent organometallic hydroxylation step by coordinating to the copper catalyst or participating in side reactions. Therefore, protection with a sterically bulky, robust group like triisopropylsilyl (TIPS) is essential.[4] The TIPS group is stable to the basic conditions of the hydroxylation reaction but can be cleanly removed under mild conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-7-azaindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add triisopropylsilyl chloride (TIPSCl) (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-TIPS-5-bromo-7-azaindole.

Step 2.2: Copper-Catalyzed Hydroxylation

Expertise & Causality: The conversion of an aryl bromide to a hydroxyl group is a challenging transformation. A copper-catalyzed hydroxylation provides a mild and effective method compared to harsher nucleophilic aromatic substitution conditions.[3] The use of a copper(I) source, such as cuprous iodide (CuI), in combination with a suitable ligand and a strong base like lithium hydroxide, facilitates the C-O bond formation.[4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine N-TIPS-5-bromo-7-azaindole (1 equivalent), cuprous iodide (CuI) (0.1 equivalents), and a suitable ligand such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) (0.2 equivalents) where applicable.[3]

-

Reagent Addition: Add lithium hydroxide monohydrate (2-3 equivalents) and suspend the mixture in a solvent like dioxane/water.

-

Reaction Execution: Degas the mixture thoroughly with argon or nitrogen. Heat the reaction to 100-120 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Isolation: After cooling to room temperature, filter the reaction mixture through celite to remove inorganic salts. Acidify the filtrate with dilute HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude N-TIPS-5-hydroxy-7-azaindole, which may be carried forward without further purification.

Step 2.3: Deprotection to Yield 5-Hydroxy-7-azaindole

Expertise & Causality: The final step to liberate the core scaffold is the removal of the TIPS protecting group. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation as it is a highly selective fluoride source for cleaving silicon-oxygen bonds under mild conditions, ensuring the integrity of the sensitive azaindole core.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude N-TIPS-5-hydroxy-7-azaindole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.5 equivalents) dropwise at room temperature.

-

Reaction Execution: Stir the reaction for 2-4 hours at room temperature. Monitor by TLC for the disappearance of the starting material.

-

Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to obtain the solid 5-hydroxy-7-azaindole.[5]

Final Step: Regioselective N1-Acetylation

Expertise & Causality: The acetylation of the 5-hydroxy-7-azaindole core presents a critical regioselectivity challenge. Acetylation can occur at the N1 position (desired product) or at the electron-rich C3 position of the pyrrole ring (side product). The outcome is highly dependent on the reaction conditions.[6] To achieve selective N-acetylation, the nitrogen must be rendered significantly more nucleophilic than the C3 carbon. This is best accomplished by deprotonating the nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion will readily attack the acetylating agent.[6]

Experimental Protocol:

-

Reaction Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF in a flame-dried, argon-purged flask.

-

Anion Formation: Cool the suspension to 0 °C. Add a solution of 5-hydroxy-7-azaindole (1 equivalent) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

-

Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.

-

Workup & Isolation: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 1-Acetyl-5-hydroxy-7-azaindole.

Data Presentation: Comparison of Acetylation Conditions

The choice of base and acetylating agent is paramount for controlling the regioselectivity of the acetylation step. The following table, based on established principles for 7-azaindole chemistry, summarizes the expected outcomes.[6]

| Acetylating Agent | Base | Solvent | Temperature (°C) | Expected N1-Acetyl Yield (%) | Expected C3-Acetyl Yield (%) |

| Acetic Anhydride | Pyridine | DCM | 0 to RT | 60-75 | 10-20 |

| Acetyl Chloride | Triethylamine | DCM | -10 to 0 | 70-85 | <10 |

| Acetic Anhydride | NaH | THF | 0 | >90 | <2 |

Note: The yields presented are illustrative and serve to highlight the trend in regioselectivity based on the reaction conditions.

Conclusion

This guide details a reliable and logically structured synthetic pathway for 1-Acetyl-5-hydroxy-7-azaindole. By employing a robust N-protection strategy, a mild copper-catalyzed hydroxylation, and a highly regioselective N-acetylation protocol, this valuable compound can be synthesized efficiently. The provided experimental details and the rationale behind the chosen conditions offer researchers a solid foundation for the practical execution of this synthesis, enabling further exploration of 7-azaindole derivatives in medicinal chemistry and beyond.

References

-

ResearchGate. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

- Google Patents. (n.d.). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.

-

ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

-

SciSpace. (2017). Method for preparing 5-hydroxy-7-azaindole. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline with Aldehydes. Retrieved from [Link]

-

DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.

-

PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. Retrieved from [Link]

-

NIH. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

-

MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

-

NIH. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Method for preparing 5-hydroxy-7-azaindole (2017) | Zhuang Yinqiang | 1 Citations [scispace.com]

- 4. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 5. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Part 1: Foundational Rationale and Physicochemical Landscape

An In-depth Technical Guide to the Biological Activity of 1-Acetyl-5-hydroxy-7-azaindole

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical exploration of 1-Acetyl-5-hydroxy-7-azaindole, structured to elucidate its therapeutic potential from its foundational chemistry to its hypothesized mechanism of action and the experimental workflows required for its validation. As a Senior Application Scientist, this document synthesizes established principles of medicinal chemistry with actionable, field-proven protocols.

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged" structure.[1] Its success stems from its function as a bioisostere of both indole and the purine system, allowing it to effectively mimic the adenine core of ATP.[2][3] This mimicry makes it an exceptional starting point for designing molecules that target ATP-binding sites, particularly within protein kinases.[3][4] Numerous therapeutic agents, including FDA-approved drugs, are built upon this versatile framework.[5][6]

The biological activity of 1-Acetyl-5-hydroxy-7-azaindole is dictated by the unique interplay of its three core components: the 7-azaindole core, the N1-acetyl group, and the C5-hydroxy group.

-

The 7-Azaindole Core: This bicyclic heterocycle is the primary pharmacophore, engineered to interact with the hinge region of protein kinases. The pyridine nitrogen (N7) typically acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the ATP-binding pocket.[5][7]

-

The N1-Acetyl Group: The acetylation at the N1 position is a strategic modification that fundamentally alters the molecule's interaction profile. In the parent 7-azaindole, the N1-H acts as a hydrogen bond donor, often forming a canonical bidentate hydrogen bond with the kinase hinge.[1][7] The introduction of the acetyl group removes this donor capability.[1] This is not a detriment; rather, it is a sophisticated strategy to potentially enhance selectivity. By preventing interaction with kinases that rely on the N1-H donor, the molecule can be guided toward subfamilies of kinases with different hinge region topographies or even to entirely different classes of targets.

-

The C5-Hydroxy Group: Substitutions at the 5-position of the 7-azaindole ring are known to be a fruitful avenue for modulating biological activity.[8] The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows for the formation of additional stabilizing interactions with the target protein, potentially increasing potency and contributing to selectivity. It also tends to increase aqueous solubility, a favorable property for drug development.

Table 1: Predicted Physicochemical Properties of 1-Acetyl-5-hydroxy-7-azaindole

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₈N₂O₃ | Defines molecular weight and elemental composition. |

| Molecular Weight | 204.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 72.9 Ų | Suggests good potential for cell membrane permeability.[7] |

| cLogP | ~1.2 | Indicates a favorable balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 1 (from -OH) | Reduced from the parent 5-hydroxy-7-azaindole, potentially improving membrane crossing. |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, N7) | Provides multiple points for specific interactions with a biological target. |

Part 2: Hypothesized Biological Target and Mechanism of Action

Given the extensive literature on the 7-azaindole scaffold, the most probable biological targets for 1-Acetyl-5-hydroxy-7-azaindole are protein kinases .[4][9] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them high-value therapeutic targets.[6][10]

The hypothesized mechanism of action is ATP-competitive inhibition . The molecule is expected to bind within the ATP pocket of a target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specific binding mode, however, will differ from traditional 7-azaindole inhibitors due to the N1-acetylation.

Caption: Hypothesized binding mode of 1-Acetyl-5-hydroxy-7-azaindole in a kinase active site.

This model illustrates that while the N1-H interaction is blocked, the N7 atom can still form a crucial hydrogen bond with the kinase hinge. The C5-hydroxyl group is positioned to form additional interactions, for instance with the DFG motif in the activation loop, enhancing affinity. The N1-acetyl group, now projecting from the core, can occupy a hydrophobic pocket or create specific steric interactions near the gatekeeper residue, serving as a primary driver of kinase selectivity.

Part 3: Experimental Workflows for Target Validation and Characterization

A rigorous, multi-step experimental cascade is required to validate the hypothesized biological activity.

Workflow 1: Synthesis

The synthesis of 1-Acetyl-5-hydroxy-7-azaindole is a critical first step. While multiple routes exist for azaindole synthesis, a plausible approach involves the protection of the hydroxyl group of a 5-hydroxy-7-azaindole precursor, followed by selective N-acetylation, and subsequent deprotection.[11][12][13]

Protocol: N-Acetylation of 5-(benzyloxy)-7-azaindole

-

Dissolution: Dissolve 5-(benzyloxy)-7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir for 30 minutes to allow for the formation of the corresponding anion.

-

Acetylation: Slowly add acetyl chloride (AcCl, 1.1 eq) or acetic anhydride (Ac₂O, 1.1 eq) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield 1-acetyl-5-(benzyloxy)-7-azaindole.

-

Deprotection: The benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, 1-Acetyl-5-hydroxy-7-azaindole.

Causality: The use of a strong, non-nucleophilic base like NaH at low temperatures ensures the deprotonation of the pyrrole N-H, which is more acidic than the hydroxyl proton would be if unprotected. This directs the electrophilic acetylating agent to the desired N1 position, ensuring high regioselectivity.[12]

Workflow 2: Target Identification via Kinase Panel Screening

To identify the primary kinase targets, the compound should be screened against a broad panel of recombinant human kinases at a fixed concentration (e.g., 1 µM).

Caption: Workflow for kinase target identification and validation.

Data Presentation: The results from the initial screen are typically presented as a percentage of kinase activity inhibited, allowing for the rapid identification of primary "hits."

Table 2: Example Kinase Screening Hit Summary

| Kinase Target | Family | % Inhibition @ 1 µM |

| PI3Kα | Lipid Kinase | 95% |

| PI3Kδ | Lipid Kinase | 88% |

| mTOR | PIKK | 81% |

| CDK2 | CMGC | 45% |

| JAK2 | Tyrosine Kinase | 30% |

From this data, PI3Kα, PI3Kδ, and mTOR would be identified as high-priority hits for further validation.

Workflow 3: Cellular Target Engagement

Once potent enzymatic inhibitors are identified, it is crucial to confirm that the compound can enter cells and engage its target in a physiological context.

Protocol: Phospho-Akt Western Blot for PI3K Pathway Inhibition

-

Cell Culture & Plating: Culture a cancer cell line with a known dependency on the PI3K pathway (e.g., MCF-7 breast cancer cells) in appropriate media. Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: To reduce basal pathway activity, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.

-

Compound Treatment: Pre-treat the starved cells with a dose range of 1-Acetyl-5-hydroxy-7-azaindole (e.g., 10 µM to 1 nM) for 2 hours. Include a vehicle control (DMSO).

-

Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification & Western Blot: Quantify total protein using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Phospho-Akt (Ser473) and Total Akt. Use an HRP-conjugated secondary antibody and an ECL substrate for detection.

-

Analysis: Quantify band intensity via densitometry. The ratio of p-Akt to Total Akt indicates the level of pathway inhibition.

Trustworthiness: This protocol is self-validating. The inclusion of serum starvation and growth factor stimulation ensures a clear and robust signaling window. Normalizing the phosphorylated protein signal to the total protein signal controls for any variations in protein loading, ensuring that observed changes are a direct result of kinase inhibition.

Part 4: Concluding Remarks and Future Directions

1-Acetyl-5-hydroxy-7-azaindole represents a strategically designed molecule that leverages the proven potential of the 7-azaindole scaffold while introducing modifications to achieve a potentially unique biological profile. The N1-acetylation strategy offers a clear path toward kinase selectivity, and the C5-hydroxy group provides an anchor for enhanced potency.

The experimental workflows detailed herein provide a clear and robust roadmap for validating its hypothesized activity as a kinase inhibitor. Successful prosecution of these studies would position 1-Acetyl-5-hydroxy-7-azaindole as a valuable lead compound for therapeutic programs in oncology or inflammatory disease, warranting further investigation into its ADME/Tox properties and in vivo efficacy.

References

A consolidated list of authoritative sources cited within this guide.

-

Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: ACS Medicinal Chemistry Letters. URL: [Link]

-

Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Source: Journal of Biomolecular Structure & Dynamics. URL: [Link]

-

Title: Azaindole Therapeutic Agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

-

Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules. URL: [Link]

-

Title: Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]

-

Title: Azaindole synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: Mini Reviews in Medicinal Chemistry. URL: [Link]

-

Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (via PMC). URL: [Link]

-

Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Source: ResearchGate. URL: [Link]

-

Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Source: RosDok - University of Rostock. URL: [Link]

-

Title: Azaindole therapeutic agents. Source: PubMed - NIH. URL: [Link]

-

Title: Discovery of novel 7-azaindoles as PDK1 inhibitors. Source: PubMed. URL: [Link]

-

Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

-

Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: ResearchGate. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. Azaindole synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Acetyl-5-hydroxy-7-azaindole: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Acetyl-5-hydroxy-7-azaindole, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, and explore its potential as a therapeutic agent, grounded in the established importance of the 7-azaindole scaffold in medicinal chemistry. The 7-azaindole core is a recognized "privileged structure," forming the backbone of numerous biologically active molecules, including approved kinase inhibitors.[1][2][3] The strategic placement of substituents on this scaffold allows for the fine-tuning of pharmacological properties, making derivatives like 1-Acetyl-5-hydroxy-7-azaindole compelling candidates for further investigation.[4][5]

The 7-Azaindole Scaffold: A Cornerstone of Modern Drug Discovery

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the ring system, introducing a hydrogen bond acceptor in the pyridine ring while retaining the hydrogen bond donor of the pyrrole moiety.[1] This dual functionality makes 7-azaindole an excellent "hinge-binding" motif for kinase inhibitors, as it can mimic the adenine portion of ATP and form crucial hydrogen bonds within the ATP binding site of kinases.[1][6]

The therapeutic landscape has been notably shaped by 7-azaindole-containing drugs. Vemurafenib, a B-RAF kinase inhibitor, and Pexidartinib, a tyrosine kinase inhibitor, are prime examples of FDA-approved medicines built upon this versatile scaffold.[4] The success of these drugs underscores the immense potential held by novel 7-azaindole derivatives in oncology, immunology, and beyond.[7][8][9]

Synthesis of 1-Acetyl-5-hydroxy-7-azaindole: A Plausible Two-Step Approach

The synthesis of 1-Acetyl-5-hydroxy-7-azaindole can be logically approached in two primary stages: the construction of the core 5-hydroxy-7-azaindole intermediate, followed by the N-acetylation of the pyrrole nitrogen.

Step 1: Synthesis of 5-hydroxy-7-azaindole

Several patented methods describe the synthesis of 5-hydroxy-7-azaindole. A common strategy involves the use of a brominated 7-azaindole precursor, followed by a hydroxylation step. One such approach begins with 5-bromo-7-azaindole, which is first protected at the pyrrole nitrogen. This is followed by a hydroxylation reaction, often under low temperatures, and subsequent deprotection to yield the desired 5-hydroxy-7-azaindole.[10] Alternative routes may involve the use of Grignard reagents and boronic acid intermediates to install the hydroxyl group.[11]

Experimental Protocol: Synthesis of 5-hydroxy-7-azaindole (Conceptual)

This protocol is a conceptual representation based on patented literature and may require optimization.[10][11]

Materials:

-

5-bromo-7-azaindole

-

Suitable protecting group (e.g., Boc anhydride)

-

Base (e.g., DMAP, triethylamine)

-

Anhydrous solvent (e.g., THF, DCM)

-

Organolithium reagent (e.g., n-butyllithium) at low temperature

-

Boronic acid precursor

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Acid for deprotection (e.g., TFA)

-

Standard workup and purification reagents

Procedure:

-

Protection: Dissolve 5-bromo-7-azaindole in an anhydrous solvent and add a suitable base. Introduce the protecting group reagent and stir until the reaction is complete, as monitored by TLC.

-

Hydroxylation: Cool the protected intermediate to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add an organolithium reagent, followed by a boronic acid precursor. Allow the reaction to proceed at low temperature before warming to room temperature. Quench the reaction and perform an oxidative workup.

-

Deprotection: Dissolve the hydroxylated and protected intermediate in a suitable solvent and add a strong acid to remove the protecting group.

-

Purification: Purify the crude 5-hydroxy-7-azaindole using column chromatography.

Step 2: N-Acetylation of 5-hydroxy-7-azaindole

The introduction of an acetyl group at the N1 position of the pyrrole ring is a standard transformation. This can be readily achieved by treating 5-hydroxy-7-azaindole with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.[12]

Experimental Protocol: N-Acetylation of 5-hydroxy-7-azaindole [12]

Materials:

-

5-hydroxy-7-azaindole

-

Acetic anhydride

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 5-hydroxy-7-azaindole (1 equivalent) in anhydrous DCM.

-

Reagent Addition: To the stirred solution, add pyridine (or triethylamine) followed by the dropwise addition of acetic anhydride (1.1 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography to obtain 1-Acetyl-5-hydroxy-7-azaindole.

Caption: Synthetic workflow for 1-Acetyl-5-hydroxy-7-azaindole.

Physicochemical Characterization

The structural elucidation and purity assessment of 1-Acetyl-5-hydroxy-7-azaindole would rely on a suite of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the azaindole core, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbons of the bicyclic core, the acetyl carbonyl carbon, and the acetyl methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₈N₂O₂. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the acetyl group, and N-H bending (if any residual starting material). |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

| Purity (HPLC) | A single major peak in the chromatogram. |

Potential Biological Activity and Therapeutic Applications

While specific biological data for 1-Acetyl-5-hydroxy-7-azaindole is not extensively available in the public domain, its structural features allow for informed predictions of its potential therapeutic applications. The 7-azaindole scaffold is a well-established kinase inhibitor pharmacophore.[1][2][6] The 5-hydroxy substitution could provide an additional hydrogen bonding interaction within a kinase active site, potentially enhancing binding affinity and selectivity.

Potential Targets and Indications:

-

Kinase Inhibition: Given the prevalence of the 7-azaindole core in kinase inhibitors, 1-Acetyl-5-hydroxy-7-azaindole is a prime candidate for screening against various kinase families, such as:

-

Serine/Threonine Kinases (e.g., RAF, ERK, AKT): Dysregulation of these pathways is a hallmark of many cancers.[7]

-

Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR): These are critical drivers of cell proliferation and angiogenesis in tumors.[8]

-

Janus Kinases (JAKs): These play a key role in inflammatory signaling pathways.

-

-

Anti-proliferative Activity: By inhibiting key kinases involved in cell cycle progression and survival, this compound could exhibit anti-proliferative effects against various cancer cell lines.[4]

-

Anti-inflammatory Effects: Inhibition of inflammatory kinases could translate to therapeutic potential in autoimmune diseases and other inflammatory conditions.[5]

Caption: Proposed mechanism of action via kinase inhibition.

Future Directions and Conclusion

1-Acetyl-5-hydroxy-7-azaindole represents a promising, yet underexplored, molecule within the medicinally significant 7-azaindole class. The synthetic routes to its core structure are established, and its N-acetylation is a straightforward chemical transformation. The key next steps for advancing our understanding of this compound are:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic and physicochemical characterization to confirm its structure and purity.

-

Biological Screening: Comprehensive screening against a panel of kinases to identify primary biological targets.

-

Cellular Assays: Evaluation of its anti-proliferative and anti-inflammatory effects in relevant cell-based models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

References

- Preparation method of 5-hydroxy-7-azaindole. CN112939968A.

- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. US7652137B2.

-

Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

- Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. WO2004078757A2.

-

Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

- A kind of preparation method of the azaindole of 5 hydroxyl 7. CN107434807A.

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Azaindole Therapeutic Agents. PubMed Central. [Link]

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

-

Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Preparation method of 5-hydroxy-7-azaindole. Eureka | Patsnap. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 11. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Rational Design and Synthesis of 1-Acetyl-5-hydroxy-7-azaindole: A Privileged Scaffold for Kinase Inhibition

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region has propelled numerous 7-azaindole-containing compounds into clinical trials and onto the market.[2] This technical guide delineates the conceptual discovery and synthetic realization of a specific derivative, 1-Acetyl-5-hydroxy-7-azaindole. We will explore the strategic rationale for its design, rooted in fragment-based drug discovery (FBDD) principles, and provide detailed, field-proven methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Power of the 7-Azaindole Core

7-Azaindoles, also known as pyrrolo[2,3-b]pyridines, are bioisosteres of both indole and purine systems.[1] This structural mimicry, particularly of the adenine core of ATP, makes them exceptionally well-suited for targeting the ATP-binding sites of protein kinases.[1] The key to their efficacy lies in the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen), which perfectly complements the amide backbone of the kinase hinge region.[2] This bidentate interaction provides a strong anchoring point for inhibitors, leading to high potency.

The discovery of Vemurafenib, a BRAF kinase inhibitor, through an FBDD approach, stands as a landmark achievement showcasing the power of the 7-azaindole scaffold.[1] This success has spurred extensive investigation into variously substituted 7-azaindole derivatives to modulate potency, selectivity, and physicochemical properties.[3][4][5]

Our focus, 1-Acetyl-5-hydroxy-7-azaindole, incorporates two critical modifications to the core scaffold:

-

A 5-hydroxy group: This addition is a strategic choice to introduce an additional hydrogen bond donor/acceptor, potentially forming a critical interaction with a specific residue in a target kinase's active site, thereby enhancing potency and selectivity.

-

A 1-acetyl group: Acetylation of the N1 position fundamentally alters the electronic properties of the pyrrole ring and removes the primary hydrogen bond donor.[6] This modification can be a deliberate strategy to achieve selectivity for kinases that do not rely on the canonical N-H---O hinge interaction, to modulate solubility and other ADME properties, or to serve as a synthetic handle for further elaboration.[6]

The conceptual discovery of this molecule, therefore, lies at the intersection of scaffold-based design and systematic structure-activity relationship (SAR) exploration.

Rational Design and Discovery Workflow

The "discovery" of a molecule like 1-Acetyl-5-hydroxy-7-azaindole within a drug development program is a rational, iterative process. It is seldom a serendipitous event but rather the outcome of a carefully designed workflow.

Caption: Rational Drug Discovery Workflow for 1-Acetyl-5-hydroxy-7-azaindole.

This workflow illustrates a logical progression from a core fragment (7-azaindole) to a highly tailored lead compound. The introduction of the 5-hydroxy and 1-acetyl groups are not random additions but are informed by structural data and iterative testing to achieve a desired biological and physicochemical profile.

Synthesis and Characterization

The synthesis of 1-Acetyl-5-hydroxy-7-azaindole is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical pathway involves the preparation of the 5-hydroxy-7-azaindole intermediate, followed by selective N-acetylation.

Synthesis of 5-hydroxy-7-azaindole Intermediate

A robust method for synthesizing the 5-hydroxy-7-azaindole intermediate starts from a commercially available halogenated precursor, such as 5-bromo-7-azaindole. A patented method outlines a two-step process involving nitrogen protection followed by hydroxylation and deprotection.[7]

Experimental Protocol: Synthesis of 5-hydroxy-7-azaindole

-

Nitrogen Protection:

-

To a solution of 5-bromo-7-azaindole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add a suitable base (e.g., NaH, 1.2 eq).

-

Stir the mixture for 30 minutes.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) or triisopropylsilyl chloride (TIPSCl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected 5-bromo-7-azaindole.

-

-

Hydroxylation and Deprotection:

-

Dissolve the N-protected 5-bromo-7-azaindole (1.0 eq) in an appropriate solvent mixture (e.g., THF/water).

-

Add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a suitable ligand (e.g., SPhos, 0.2 eq), and a strong base (e.g., K₃PO₄, 3.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours. This step facilitates a palladium-catalyzed hydroxylation.

-

Simultaneously, the reaction conditions often facilitate the cleavage of the N-protecting group. If the protecting group remains, a separate deprotection step is required (e.g., TFA for Boc, TBAF for TIPS).

-

After cooling to room temperature, filter the reaction mixture through celite.

-

Acidify the filtrate with 1M HCl and wash with an organic solvent to remove non-polar impurities.

-

Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield 5-hydroxy-7-azaindole.

-

Caption: Synthetic Pathway for 5-hydroxy-7-azaindole Intermediate.

N1-Acetylation of 5-hydroxy-7-azaindole

The final step is the selective acetylation of the pyrrole nitrogen. Care must be taken to avoid competing O-acetylation of the 5-hydroxy group or C-acetylation at the electron-rich C3 position.

Experimental Protocol: Synthesis of 1-Acetyl-5-hydroxy-7-azaindole

-

Selective N-Acetylation:

-

Dissolve 5-hydroxy-7-azaindole (1.0 eq) in an anhydrous solvent such as THF or DCM.

-

Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq) or a stronger base like sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the pyrrole nitrogen selectively.

-

Slowly add the acetylating agent, acetyl chloride (1.1 eq), to the solution. The use of acetyl chloride at low temperatures favors kinetic N-acetylation.[8]

-

Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography (silica gel, DCM/methanol gradient) to yield 1-Acetyl-5-hydroxy-7-azaindole.

-

Physicochemical and Structural Characterization

The identity and purity of the final compound must be rigorously confirmed.

| Parameter | Method | Expected Outcome |

| Molecular Weight | LC-MS (ESI+) | Confirmation of the expected mass-to-charge ratio for C₉H₈N₂O₂. |

| Structure | ¹H NMR, ¹³C NMR | Characteristic shifts for the aromatic protons, acetyl methyl group, and confirmation of the substitution pattern. |

| Purity | HPLC | >95% purity is typically required for biological screening. |

| Solubility | Kinetic/Thermodynamic Solubility Assay | The acetyl group is expected to modulate solubility compared to the parent 5-hydroxy-7-azaindole. |

| Lipophilicity | LogD Measurement | Important for predicting cell permeability and other ADME properties. |

Potential Biological Applications and Target Engagement

The 1-Acetyl-5-hydroxy-7-azaindole scaffold is a prime candidate for targeting protein kinases. The specific design suggests a binding mode where the 5-hydroxy group engages with a key residue outside the main hinge region, while the azaindole core provides general positioning. The N1-acetyl group's role is context-dependent:

-

Achieving Selectivity: By blocking the N1-H donor, the molecule is precluded from binding to kinases that require this interaction, thus filtering the target space and potentially reducing off-target effects.

-

Vector for Growth: The acetyl group can serve as a chemical handle for further fragment elaboration, allowing medicinal chemists to "grow" the fragment into unoccupied pockets of the active site to enhance potency.

-

Modulating Physicochemical Properties: Acetylation can improve metabolic stability or alter solubility profiles, which are critical for developing a viable drug candidate.

Caption: Hypothesized Binding Mode in a Kinase Active Site.

Conclusion and Future Perspectives

The discovery of 1-Acetyl-5-hydroxy-7-azaindole is presented here not as a singular event, but as the logical culmination of a rational, structure-guided design process. This molecule is an exemplary case study in leveraging a privileged scaffold, the 7-azaindole core, and fine-tuning its properties through strategic substitutions. The synthetic pathways described are robust and scalable, providing a clear blueprint for its production. The true potential of this molecule will be realized through its application in screening campaigns against various kinase targets, where its unique combination of a potential recognition element (5-hydroxy) and a hinge-interaction modulator (1-acetyl) may unlock novel therapeutic opportunities.

References

-

Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

-

PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]

-

G, P., et al. (n.d.). Azaindole Therapeutic Agents. PubMed Central. [Link]

-

Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

-

PubChem. (n.d.). 1-Acetyl-7-azaindole. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

-

PubMed. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. [Link]

-

PubMed. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. [Link]

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(17), 4855-4881. [Link]

- Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.

-

ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 1-Acetyl-5-hydroxy-7-azaindole: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole framework has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including FDA-approved drugs.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of enzymes, most notably protein kinases.[4][5] This bioisosteric mimicry, coupled with the ability to form key hydrogen bond interactions, has made 7-azaindole a cornerstone in the development of targeted therapies, particularly in oncology.[5][6]

This guide delves into the predicted mechanism of action of a specific, yet underexplored derivative: 1-Acetyl-5-hydroxy-7-azaindole . While direct experimental data for this compound is limited, a thorough analysis of its structural components, based on the extensive literature of related analogues, allows for a robust and scientifically grounded exploration of its potential biological activities and therapeutic applications.[7]

Deconstructing the Molecule: A Structure-Based Mechanistic Hypothesis

The predicted mechanism of action of 1-Acetyl-5-hydroxy-7-azaindole is best understood by dissecting the contribution of each of its core components: the 7-azaindole core, the 1-acetyl group, and the 5-hydroxy group.

The 7-Azaindole Core: A Versatile Hinge-Binder

The defining feature of many 7-azaindole-based inhibitors is their ability to act as a hinge-binding motif within the ATP-binding pocket of protein kinases.[2][4][8] The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold typically forms two critical hydrogen bonds with the backbone of the hinge region: one via the pyridine nitrogen (N7) acting as a hydrogen bond acceptor, and the other through the pyrrole N-H (N1) acting as a hydrogen bond donor.[7][9] This bidentate interaction is a key anchor for many potent kinase inhibitors.[2]

The 1-Acetyl Group: A Strategic Modification

The acetylation of the N1 position in 1-Acetyl-5-hydroxy-7-azaindole fundamentally alters this canonical binding mode by blocking the hydrogen bond donor capability of the pyrrole N-H .[7][9] This seemingly detrimental modification can, in fact, be a strategic advantage in drug design for several reasons: